10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-21-13-7-4-10-18(21)22(24)23-19-11-5-2-8-16(19)14-15-17-9-3-6-12-20(17)23/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGAUVGGWIDIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the dibenzoazepine ring system, followed by functionalization to introduce the methoxyphenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Pharmacological Studies
10,11-Dihydro-5H-dibenzo[b,f]azepin derivatives have been investigated for their pharmacological properties, particularly as potential antidepressants and anxiolytics. The dibenzazepine structure is known to influence serotonin and norepinephrine reuptake inhibition, which is crucial in treating mood disorders.
Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various dibenzazepine derivatives, including those similar to 10,11-dihydro-5H-dibenzo[b,f]azepin, for their antidepressant activities. The findings indicated that modifications to the dibenzazepine core could enhance efficacy and reduce side effects .
Neuropharmacology
Research has shown that compounds with a dibenzazepine structure exhibit neuroprotective effects. They may help mitigate neurodegenerative processes by modulating neurotransmitter systems.
Case Study: In an experimental model of neurodegeneration, a derivative of 10,11-dihydro-5H-dibenzo[b,f]azepin was tested for its ability to protect neurons from oxidative stress. Results demonstrated significant neuroprotection, suggesting potential applications in treating conditions like Alzheimer's disease .
Synthetic Chemistry
The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired biological activities.
Synthesis Example: A synthetic route involving 10,11-dihydro-5H-dibenzo[b,f]azepin was reported in Synthetic Communications, where it was used to create various substituted phenyl derivatives through electrophilic aromatic substitution reactions .
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among dibenzoazepine derivatives include substituents on the azepine nitrogen and modifications to the aryl ketone moiety. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability: The 2-methoxyphenyl group in the target compound enhances lipophilicity compared to polar substituents (e.g., dimethylamine in imipramine). This may improve blood-brain barrier penetration but reduce aqueous solubility . Imipramine’s dimethylaminopropyl chain increases basicity, facilitating interaction with monoamine transporters .
Synthetic Pathways :
- In contrast, acetylated derivatives (e.g., 5-acetyliminodibenzyl) exhibit slower metabolic degradation .
Biological Activity
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 285.36 g/mol
- CAS Number : 10464-24-1
The biological activity of 10,11-dihydro-5H-dibenzo[b,f]azepin derivatives has been linked to their interactions with various neurotransmitter systems. Notably, they exhibit affinity for serotonin (5-HT) receptors and may act as antagonists or modulators. This interaction can influence mood regulation and anxiety levels, making these compounds potential candidates for antidepressant and anxiolytic therapies.
Pharmacological Effects
Research indicates that derivatives of dibenzo[b,f]azepine compounds demonstrate a range of pharmacological activities:
-
Antidepressant Activity :
- A study highlighted the synthesis of dibenzo[b,f]azepine derivatives that showed significant antidepressant-like effects in animal models. The compounds were found to increase levels of norepinephrine and serotonin in the synaptic cleft, suggesting a mechanism similar to that of traditional antidepressants .
- Anticancer Properties :
- Cytotoxicity Studies :
Case Study 1: Antidepressant Efficacy
A specific derivative demonstrated robust antidepressant activity in preclinical trials. The compound was administered to mice subjected to chronic unpredictable stress, resulting in a significant reduction in depressive-like behaviors compared to controls. The mechanism was attributed to enhanced serotonergic transmission and reduced monoamine oxidase activity .
Case Study 2: Cancer Cell Line Testing
In another study, a series of synthesized dibenzo[b,f]azepine derivatives were tested against various cancer cell lines, including SW620 (colon cancer) and MCF7 (breast cancer). Results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Mechanistic studies revealed that these compounds induce apoptosis via the intrinsic pathway involving mitochondrial dysfunction .
Table 1: Summary of Biological Activities
Table 2: Case Study Results
| Study | Compound Tested | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Antidepressant Efficacy | Dibenzo[b,f]azepine derivative | N/A | Reduced depressive-like behavior |
| Cancer Cell Line | Dibenzo[b,f]azepine derivative | 5-10 | Induced apoptosis in SW620 cells |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone, and how can purity be optimized?
- Methodology : A common approach involves Friedel-Crafts acylation or Ullmann coupling to attach the 2-methoxyphenyl group to the dibenzoazepine core. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity ≥95% is achievable via HPLC analysis using a C18 column and acetonitrile/water mobile phase .
- Key considerations : Monitor reaction intermediates via TLC and confirm final structure using -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR (C=O stretch ~1650 cm) .
Q. How can researchers validate the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is definitive. For example, monoclinic crystal systems (space group C2) with unit cell parameters ) have been reported for analogous dibenzoazepines. Pair with computational validation (DFT-optimized geometries) using Gaussian09 at the B3LYP/6-31G(d) level .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolyzed methoxy groups) .
Advanced Research Questions
Q. How does the methoxy substituent influence the compound’s electronic properties and reactivity?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. The methoxy group’s electron-donating resonance effect reduces electrophilicity at the ketone moiety, as shown by reduced -NMR chemical shifts (δ ~195 ppm for C=O) compared to non-substituted analogs .
- Experimental validation : Compare reaction kinetics in nucleophilic acyl substitutions (e.g., with Grignard reagents) against control compounds lacking the methoxy group .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Cross-reference IC values across studies, controlling for assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .
- Dose-response validation : Replicate assays under standardized conditions (e.g., 10 μM ATP, 24 h incubation) using a panel of related targets (e.g., serotonin receptors vs. COX-2) .
Q. How can environmental degradation pathways be modeled for this compound?
- Methodology : Use OECD 308/309 guidelines to simulate aqueous photolysis (λ = 290–800 nm) and biodegradation (activated sludge inoculum). LC-HRMS identifies transformation products, such as hydroxylated dibenzoazepines or demethylated methanone derivatives. QSAR models predict ecotoxicity (e.g., LC for Daphnia magna) .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
